2-Amino-3-(prop-2-en-1-yloxy)butanoic acid
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Overview
Description
2-Amino-3-(prop-2-en-1-yloxy)butanoic acid is an organic compound with the molecular formula C8H15NO3 It is a derivative of butanoic acid, featuring an amino group at the second position and a prop-2-en-1-yloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(prop-2-en-1-yloxy)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-hydroxybutanoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxy group with the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
2-Amino-3-(prop-2-en-1-yloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The prop-2-en-1-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxybutanoic acid: Lacks the prop-2-en-1-yloxy group.
2-Amino-3-methylbutanoic acid: Features a methyl group instead of the prop-2-en-1-yloxy group.
2-Amino-3-phenylbutanoic acid: Contains a phenyl group in place of the prop-2-en-1-yloxy group.
Uniqueness
2-Amino-3-(prop-2-en-1-yloxy)butanoic acid is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-amino-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10) |
InChI Key |
DSQHMLACRFGVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)OCC=C |
Origin of Product |
United States |
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